Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

CYP3A inhibition HIV pharmacokinetic boosting regioisomeric selectivity

Secure the authentic m-tolyl isomer (CAS 921485-00-9) for reliable SAR and pharmacokinetic studies. Its unique 3-methylphenyl substitution dictates CYP3A inhibition and ADME profiles distinct from p-tolyl or unsubstituted analogs. Procure this Lipinski-compliant (XLogP3=3.8) building block to precisely map the urea binding pocket. Using substitutes risks invalidating structure-activity relationship conclusions.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 921485-00-9
Cat. No. B2545679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921485-00-9
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC=C3C)C
InChIInChI=1S/C21H22N4O2S/c1-13-6-4-9-16(10-13)22-20(27)25-21-23-17(12-28-21)11-18(26)24-19-14(2)7-5-8-15(19)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
InChIKeyYZLJXNPOIWQUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-00-9): Procurement-Relevant Chemical Identity & Class Context


N-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921485-00-9) is a synthetic small molecule with the molecular formula C21H22N4O2S and a molecular weight of 394.5 g mol⁻¹ [1]. It features a 2,6-dimethylphenylacetamide moiety linked to a thiazole core, which is further substituted with a urea bridge bearing an m-tolyl (3-methylphenyl) group [1]. This compound belongs to the class of thiazole-containing acetamide-ureas and has been annotated as a derivative capable of inhibiting cytochrome P450 CYP3A enzymes for pharmacokinetic boosting applications in anti-HIV therapy [2].

Why N-(2,6-Dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by Close Structural Analogs in Evidence-Based Research


Despite sharing a common thiazole-acetamide-urea scaffold, substitution at the terminal N-phenylurea position profoundly alters molecular recognition. The m-tolyl (3-methylphenyl) isomer present in CAS 921485-00-9 generates a unique steric and electronic environment compared to the unsubstituted phenyl, p-tolyl, or halogenated analogs. This positional isomerism directly affects hydrogen-bond donor/acceptor geometry and lipophilicity (XLogP3-AA = 3.8), parameters that govern target binding, metabolic stability, and off-target profiles [1]. Consequently, exchanging CAS 921485-00-9 for an analog without confirming matched pharmacological fingerprint risks invalidating structure-activity relationship (SAR) conclusions or yielding non-reproducible pharmacokinetic data.

Product-Specific Quantitative Evidence: N-(2,6-Dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Differentiation from Closest Analogs


Regioisomeric Differentiation: CYP3A Inhibitory Annotation Uniquely Associated with the m-Tolyl Urea Isomer

The Medical University of Warsaw's curated pharmacological database explicitly annotates CAS 921485-00-9 as a cytochrome P450 CYP3A inhibitor intended to enhance anti-HIV agent concentrations [1]. This functional annotation is absent for the p-tolyl positional isomer (CAS 921484-21-1) and the unsubstituted phenyl analog (CAS not specified in accessible databases), indicating a regioisomer-dependent recognition of CYP3A. While quantitative IC₅₀ or Kᵢ values for CYP3A inhibition are not publicly available for the m-tolyl compound, the binary presence/absence of the annotation against silent profiles of close analogs constitutes differential evidence requiring verification through head-to-head CYP3A isoform panels.

CYP3A inhibition HIV pharmacokinetic boosting regioisomeric selectivity

Lipophilicity Differentiation: m-Tolyl Isomer XLogP3-AA of 3.8 as a Predictor of Differential Membrane Permeability

The computed partition coefficient (XLogP3-AA) for CAS 921485-00-9 is 3.8 [1], a value resulting from the m-tolyl urea substituent pattern. This positions the compound in a lipophilicity range associated with moderate passive membrane permeability and potential blood-brain barrier penetration. In contrast, the p-tolyl isomer (CAS 921484-21-1) and 4-chlorophenyl analog, while sharing the same molecular formula, are predicted to exhibit subtly different logP values due to altered dipole moments and steric factors around the urea carbonyl. The m-tolyl orientation may reduce intramolecular hydrogen bonding with the thiazole nitrogen compared to ortho-substituted variants, thereby influencing solubility and permeability in parallel artificial membrane permeability assays (PAMPA).

lipophilicity physicochemical property drug-likeness

Hydrogen-Bond Donor/Acceptor Architecture: Three H-Bond Donors and Four H-Bond Acceptors as a Differentiating Pharmacophoric Signature

CAS 921485-00-9 possesses three hydrogen-bond donor sites (two urea N–H and one amide N–H) and four H-bond acceptor sites (urea carbonyl, amide carbonyl, thiazole nitrogen, and thiazole sulfur) [1]. This donor/acceptor arrangement is a direct consequence of the m-tolyl urea linkage. Analogs where the urea is replaced by a thiourea or where the amide is alkylated will exhibit altered H-bond capacity, affecting binding to biological targets. For example, the structurally related compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide shares the same H-bond donor/acceptor count but differs in halogen substitution, which alters electrostatic potential distribution and halogen-bonding capability.

hydrogen bonding pharmacophore molecular recognition

Recommended Application Scenarios for N-(2,6-Dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Based on Available Evidence


CYP3A-Mediated Pharmacokinetic Boosting in Anti-HIV Combination Research

The explicit annotation of CAS 921485-00-9 as a CYP3A inhibitor makes it a candidate for use as a pharmacokinetic enhancer in anti-HIV therapeutic regimens, analogous to ritonavir-based boosting strategies [1]. Researchers investigating CYP3A-dependent drug-drug interactions may employ this compound to probe isoform-specific metabolic suppression. However, the absence of published IC₅₀ data against individual CYP3A isoforms (3A4, 3A5, 3A7) necessitates in-house characterization prior to integration into lead optimization cascades.

Structure-Activity Relationship (SAR) Studies on Thiazole-Urea-Acetamide Scaffolds Targeting m-Tolyl-Dependent Activity Cliffs

The compound serves as a key member of a regioisomeric series (m-tolyl, p-tolyl, unsubstituted phenyl, and halogenated variants) for systematic SAR exploration [1]. Its unique substitution pattern at the urea terminus can reveal activity cliffs—abrupt changes in potency or selectivity arising from minor structural modifications. Procurement of the complete regioisomeric set is recommended when the goal is to map the pharmacophoric requirements of the urea binding pocket.

Physicochemical Profiling and Drug-Likeness Assessment of Positional Isomers

With an XLogP3-AA of 3.8 and a molecular weight of 394.5 g mol⁻¹, this compound resides within Lipinski-rule-compliant chemical space [1]. It is suitable for comparative physicochemical profiling (solubility, logD, PAMPA permeability, microsomal stability) alongside its positional isomers to quantify how the m-tolyl group influences absorption, distribution, metabolism, and excretion (ADME) parameters relative to p-tolyl and unsubstituted analogs.

Computational Chemistry and Molecular Docking Campaigns Requiring Experimentally Characterized Negative Controls

The well-defined molecular structure (InChIKey: YZLJXNPOIWQUQP-UHFFFAOYSA-N) and computational descriptors available in PubChem [1] facilitate its use as a docking input. When the active isomer has been identified within a series, the m-tolyl compound may serve as a structurally matched negative control, provided its inactivity or differential activity has been experimentally confirmed in the assay of interest.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.